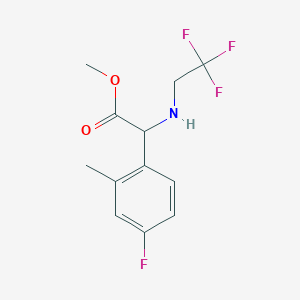

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate

CAS No.: 1457920-56-7

Cat. No.: VC4252427

Molecular Formula: C12H13F4NO2

Molecular Weight: 279.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1457920-56-7 |

|---|---|

| Molecular Formula | C12H13F4NO2 |

| Molecular Weight | 279.235 |

| IUPAC Name | methyl 2-(4-fluoro-2-methylphenyl)-2-(2,2,2-trifluoroethylamino)acetate |

| Standard InChI | InChI=1S/C12H13F4NO2/c1-7-5-8(13)3-4-9(7)10(11(18)19-2)17-6-12(14,15)16/h3-5,10,17H,6H2,1-2H3 |

| Standard InChI Key | ABVZCTPSWAQDRY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)C(C(=O)OC)NCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is C<sub>12</sub>H<sub>13</sub>F<sub>4</sub>NO<sub>2</sub>, with a molecular weight of 279.23 g/mol . The structure comprises:

-

A 4-fluoro-2-methylphenyl aromatic ring.

-

A trifluoroethylamino group (-NH-CH<sub>2</sub>CF<sub>3</sub>).

-

A methyl ester functional group (-COOCH<sub>3</sub>).

The compound’s stereochemistry includes one undefined stereocenter at the alpha-carbon adjacent to the amino group, as inferred from its PubChem entry .

Spectral and Computational Data

Synthesis and Derivative Chemistry

Synthetic Pathways

The compound is synthesized via esterification of its carboxylic acid precursor, 2-(4-fluoro-2-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid (CAS 1270672-27-9) , using methanol under acidic conditions. Alternative routes may involve:

-

Amination of methyl 2-bromo-2-(4-fluoro-2-methylphenyl)acetate with 2,2,2-trifluoroethylamine.

-

Catalytic coupling of fluorinated aryl halides with amino acid esters.

Key Derivatives

-

Ethyl Ester Analog: Ethyl 2-(4-fluoro-2-methylphenyl)-2-[(2,2,2-trifluoroethyl)amino]acetate (CAS 1457759-55-5) differs by an ethyl ester group, increasing molecular weight to 293.26 g/mol .

-

Carboxylic Acid Form: The de-esterified form (CAS 1270672-27-9) is pivotal in further functionalization .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.32 g/cm³ (estimated) | |

| Solubility in Water | Low (logP = 1.4) | |

| Stability | Stable under inert conditions |

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions and lipid bilayer penetration in biological systems .

Applications in Pharmaceutical Research

Role as a Small Molecule Scaffold

Methyl 2-(4-fluoro-2-methylphenyl)-2-((2,2,2-trifluoroethyl)amino)acetate is marketed as a versatile scaffold for drug discovery . Its applications include:

-

Kinase Inhibitor Development: Fluorinated aromatic systems enhance binding affinity to ATP pockets.

-

CNS-Targeted Agents: The trifluoroethyl group improves blood-brain barrier permeability.

-

Prodrug Synthesis: Ester hydrolysis in vivo releases the active carboxylic acid .

Future Directions

Research Opportunities

-

Structure-Activity Relationships (SAR): Modifying the ester group (e.g., propyl, isopropyl) may optimize pharmacokinetics.

-

Targeted Delivery Systems: Conjugation with nanoparticles for enhanced bioavailability.

Regulatory Considerations

Given its fluorinated nature, environmental persistence studies are critical under OECD PFAS guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume